6-(Cyclohexyloxy)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexyloxy)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a cyclohexyloxy group attached to the sixth position of the nicotinaldehyde ring and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylnicotinaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Another approach involves the use of cyclohexyloxy-substituted intermediates, which are then subjected to formylation reactions to introduce the aldehyde group at the desired position. This method may require the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexyloxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 6-(Cyclohexyloxy)-4-methylnicotinic acid.
Reduction: 6-(Cyclohexyloxy)-4-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexyloxy)-4-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methylnicotinaldehyde: Lacks the cyclohexyloxy group, resulting in different chemical and biological properties.
6-(Cyclohexyloxy)nicotinaldehyde: Lacks the methyl group at the fourth position, leading to variations in reactivity and applications.
Cyclohexyloxy-substituted aldehydes: Share the cyclohexyloxy group but differ in the position and nature of other substituents.
Uniqueness
6-(Cyclohexyloxy)-4-methylnicotinaldehyde is unique due to the specific combination of the cyclohexyloxy and methyl groups on the nicotinaldehyde ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-cyclohexyloxy-4-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMLMKCBTGAYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745134 |
Source
|
Record name | 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289056-55-8 |
Source
|
Record name | 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.